Quinine(1+)

Description

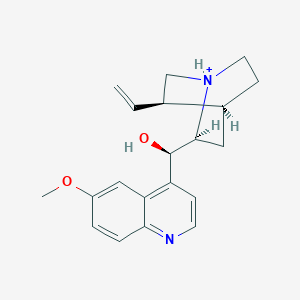

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H25N2O2+ |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/p+1/t13-,14-,19-,20+/m0/s1 |

InChI Key |

LOUPRKONTZGTKE-WZBLMQSHSA-O |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies of Quinine 1+

Total Synthesis of Quinine (B1679958) and Related Cinchona Alkaloids

The total synthesis of quinine has been a formidable challenge that has captivated chemists for over a century, primarily due to its complex structure featuring a quinoline (B57606) core linked to a quinuclidine (B89598) cage with four stereogenic centers.

The total synthesis of quinine is considered a landmark achievement in organic chemistry. wikipedia.org The first formal synthesis, reported by R.B. Woodward and W.E. Doering in 1944, was a monumental effort that provided a crucial boost during World War II when natural sources of quinine were scarce. wikipedia.orgyoutube.com

The Woodward-Doering Synthesis (1944): This approach began with the more readily available 7-hydroxyisoquinoline (B188741) to construct the quinuclidine portion of the molecule. wikipedia.orgyoutube.com The synthesis culminated in the formation of quinotoxine, an intermediate that had been previously converted back to quinine by Paul Rabe and Karl Kindler in 1918. acs.orgnih.gov This reliance on the earlier, sparsely detailed work of Rabe led to significant controversy, with chemist Gilbert Stork questioning its validity. wikipedia.orgacs.org The debate was only definitively settled in 2008 when the Rabe-Kindler conversion was successfully reproduced and validated. nih.govorganic-chemistry.org

The Stork Synthesis (2001): Gilbert Stork's synthesis was the first to achieve complete stereoselectivity. wikipedia.orgudel.edu His retrosynthetic strategy was fundamentally different from Woodward's. It started from a chiral building block, (S)-4-vinylbutyrolactone, and all subsequent stereocenters were introduced with high control through chiral induction. wikipedia.orgudel.edu A key step involved the Wittig reaction with methoxymethylenetriphenylphosphine to form an enol ether. wikipedia.org

Modern Approaches: More recent syntheses have introduced novel disconnections and methodologies. A 2018 synthesis by Nuno Maulide and his team employed a C-H activation strategy as a key step. d-nb.infoscientificupdate.com This approach features a novel C8-C9 disconnection via an aldol (B89426) addition to unite the two heterocyclic moieties, enabling a concise and flexible route to both natural (-)-quinine and its unnatural (+)-enantiomer. d-nb.info

| Synthesis Strategy | Key Starting Material(s) | Core Retrosynthetic Disconnection | Key Reactions |

|---|---|---|---|

| Woodward-Doering (1944) | 7-Hydroxyisoquinoline | Formal synthesis via Quinotoxine | Claisen condensation |

| Stork (2001) | (S)-4-vinylbutyrolactone | Stereoselective construction from a chiral pool starting material | Nucleophilic substitution with LDA, Wittig reaction |

| Maulide (2018) | 3-Aminoquinuclidine | C8-C9 disconnection; C-H activation | Palladium-catalyzed C(sp3)-H activation, Stereoselective aldol reaction |

Achieving absolute stereocontrol over the four chiral centers of quinine is a central challenge. Stork's 2001 synthesis marked the first completely stereoselective route to (-)-quinine. udel.eduresearchgate.net

Following this, several catalytic asymmetric syntheses were developed. In 2004, Eric Jacobsen and colleagues reported a catalytic, asymmetric total synthesis of both quinine and its diastereomer, quinidine (B1679956). acs.org A critical step in their route was a salen(Al)-catalyzed enantioselective Michael addition of methyl cyanoacetate, which established the crucial C4 stereocenter with 92% enantiomeric excess (ee). acs.org

Organocatalysis has also emerged as a powerful tool. The Hayashi group developed a pot-economical enantioselective total synthesis of (–)-quinine using a diphenylprolinol silyl (B83357) ether-mediated asymmetric Michael reaction as a key step to construct the piperidine (B6355638) skeleton. nih.govresearchgate.net This approach highlights the efficiency of modern organocatalytic cascades. nih.gov Similarly, Córdova's group has reported total asymmetric syntheses of quinine and quinidine based on catalytic enantioselective cascade transformations. researchgate.net These methods often allow for the synthesis of the unnatural (+)-quinine enantiomer, which is valuable for its role as an organocatalyst. rsc.org

Retrosynthetic Analysis and Key Reaction Methodologies

Semi-Synthetic Modifications and Analog Design for Quinine(1+)

The generation of Quinine(1+) cations and other derivatives relies on the semi-synthetic modification of the natural quinine scaffold. These modifications can be targeted to specific regions of the molecule to tune its properties.

Targeted functionalization of the quinine molecule allows for the introduction of new chemical handles and properties. Significant progress has been made in the regioselective modification of the quinoline ring system.

The Knochel group has developed methods for the regioselective metalation of the quinoline ring using TMP (tetramethylpiperidide) bases like TMPMgCl·LiCl, often in the presence of a Lewis acid such as BF₃·OEt₂. uni-muenchen.dersc.org By carefully choosing protecting groups for the C9 hydroxyl group, they could direct functionalization to either the C-2' or C-3' position of the quinoline ring. uni-muenchen.de For example, after metalation, the resulting organometallic intermediate can be trapped with various electrophiles, including in palladium-catalyzed Negishi cross-coupling reactions to introduce aryl groups or in copper-catalyzed allylations. rsc.org

Another site for modification is the terminal vinyl group at the C3 position. Heck reactions, for instance, have been used to couple various aryl bromides to this position, creating a library of C3-aryl derivatives. nih.gov

| Position | Methodology | Reagents | Outcome |

|---|---|---|---|

| C-2' or C-3' (Quinoline) | Directed Metalation | TMPMgCl·LiCl, BF₃·OEt₂ | Introduction of aryl, allyl, and other groups via electrophilic trapping. |

| C-3 (Vinyl Group) | Heck Coupling | Aryl bromide, Pd(OAc)₂, PPh₃ | Synthesis of C-3 substituted analogues. |

| N-1 (Quinuclidine) | N-Alkylation | Alkyl Halide (e.g., Alkyl Bromide) | Formation of Quinine(1+) quaternary ammonium (B1175870) salts. |

The direct synthesis of Quinine(1+) derivatives is most commonly achieved by N-alkylation of the more basic quinuclidine nitrogen (N-1). This reaction converts the tertiary amine into a quaternary ammonium salt, creating the permanent positive charge of the Quinine(1+) cation.

A study by Pernak et al. demonstrated the straightforward synthesis of a series of 1-alkylquinine bromides, which are Quinine(1+) salts, by reacting quinine with alkyl bromides of varying chain lengths (from ethyl to dodecyl). acs.org These Quinine(1+) derivatives were then used to form novel ionic liquids by exchanging the bromide anion with counterions of natural origin. acs.org This strategy allows for the tuning of physical and biological properties by altering both the N-alkyl chain and the counterion. acs.org

The synthesis of analogues with altered stereochemistry, such as the unnatural enantiomer (+)-quinine, has also been a significant goal. rsc.org These syntheses often proceed through enantioselective methods similar to those described for natural (-)-quinine, but starting with the opposite enantiomer of a chiral precursor or using a catalyst that induces the opposite stereochemistry. d-nb.inforsc.org Once synthesized, these unnatural enantiomers can also be derivatized to form their corresponding Quinine(1+) cations.

Regioselective Functionalization of the Quinine Scaffold

Sustainable Chemistry Principles in Quinine(1+) Synthesis

Modern synthetic efforts increasingly incorporate the principles of green and sustainable chemistry to reduce environmental impact and improve efficiency. These principles are highly relevant to the synthesis of complex molecules like quinine and its derivatives.

Key green chemistry strategies applied in this area include:

Pot Economy: Streamlining multi-step sequences into one-pot procedures reduces solvent waste, energy consumption, and purification steps. The "pot-economical" total synthesis of (–)-quinine by the Hayashi group, which uses five reaction vessels to perform a multitude of transformations, is a prime example of this principle. nih.govchemistryworld.com

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. Asymmetric organocatalysis and transition-metal catalysis (e.g., C-H activation) maximize atom economy and allow for the use of small amounts of catalysts to generate large quantities of product. d-nb.infonih.govnih.gov

Renewable Feedstocks: Quinine itself is a natural product derived from the bark of the Cinchona tree, making it a renewable feedstock for semi-synthetic derivatizations. nih.gov Syntheses that start from other renewable chiral pool materials also align with this principle.

Use of Safer Solvents and Conditions: Researchers are exploring the use of greener solvents, such as water-ethanol mixtures, and alternative energy sources like microwave irradiation to shorten reaction times and reduce the use of hazardous organic solvents. nih.govnih.gov The conversion of quinine into ionic liquids can also be seen as a strategy to create formulations with different environmental and physical properties. acs.org

By integrating these principles, chemists are developing more efficient and environmentally benign routes to access Quinine(1+) and its parent alkaloid, ensuring the continued relevance of this important molecular scaffold. nih.govnih.gov

Stereochemistry, Conformation, and Chirality of Quinine 1+

Absolute Configuration Determination and Stereochemical Ambiguities

Quinine (B1679958) is a diastereomer of quinidine (B1679956), containing a quinoline (B57606) and a quinuclidine (B89598) ring system. mdpi.comnih.gov It possesses four stereogenic centers located at positions C-3, C-4, C-8, and C-9, which means it can exist in 16 stereoisomeric forms. chiralpedia.com The naturally occurring and biologically active form of quinine is the levorotatory isomer with the absolute configuration (3R,4S,8S,9R). chiralpedia.com The absolute configuration of quinine is specified as 1S,3R,4S,8S,9R. mdpi.comnih.gov

Historically, there has been ambiguity regarding the configurations of cinchona alkaloids, including quinine and its C-9 epimers. researchgate.net This has been resolved through stereospecific conversion of quaternary salts of the dihydro derivatives into conformationally rigid oxirane rings, with the configurations determined by NMR spectroscopy. researchgate.net The stereochemistry of the alkaloid precursors was then deduced based on the known stereochemical course of these reactions. researchgate.net

Conformational Analysis of Quinine(1+) in Solution and Solid States

The conformation of Quinine(1+) is influenced by its environment, exhibiting different arrangements in solution and solid states. The molecule's structure comprises two main parts: a quinoline ring and a quinuclidine moiety. mdpi.comnih.gov

In the solid state, X-ray diffraction studies of quinine salts have provided detailed insights into its conformation. scielo.org.zanih.gov For instance, the crystal structure of 9-epiquinidine hydrochloride monohydrate has been determined and compared with that of quinine. nih.gov In the solid state, the conformation is often characterized by intermolecular hydrogen bonds. nih.gov A study of fluorinated quinine alkaloids revealed a consistent gauche conformation of the benzylic fluorine atom relative to the protonated quinuclidine nitrogen in cage-conserved compounds. nih.gov Conversely, ring-expanded systems forced an anti relationship between the fluorine and the protonated tertiary amine. nih.gov

In solution, the conformation of Quinine(1+) is dynamic and can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netuncw.eduresearchgate.net Studies have shown that the conformation of cinchona alkaloids can change in different media. researchgate.net In nonpolar, aprotic solvents, the solution-state structure is governed by a combination of forces including dipole-dipole interactions, electrostatic interactions, and London dispersion forces. uncw.edu

Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the possible conformers. mdpi.comnih.govacs.org These studies have identified conformers with intramolecular hydrogen bonds between the quinuclidine and quinoline moieties. mdpi.com While these may not always be the lowest energy conformers, their energy is low enough for them to be considered significant. mdpi.com The main conformation of quinine in the gas phase and in solution is of an open type. nih.govacs.org

Table 1: Conformational Characteristics of Quinine in Different States

| State | Primary Investigative Technique | Key Conformational Features | References |

| Solid State | X-ray Diffraction | Intermolecular hydrogen bonding; specific gauche or anti relationships in derivatives. | nih.govscielo.org.zanih.govnih.gov |

| Solution | NMR Spectroscopy, VCD | Dynamic equilibrium of conformers, influenced by solvent polarity and intermolecular forces. Open conformation is predominant. | researchgate.netresearchgate.netuncw.eduresearchgate.netnih.govacs.org |

| Gas Phase | Laser Spectroscopy, DFT | Limited differences from solution; main conformation is of the open type. | nih.govacs.org |

| Computational | DFT, Molecular Mechanics | Identification of multiple conformers, including those with intramolecular hydrogen bonds. | mdpi.comnih.gov |

Chiral Recognition and Enantiomeric Resolution Techniques for Quinine(1+)

The inherent chirality of Quinine(1+) makes it a valuable tool in the field of stereochemistry, particularly for chiral recognition and the resolution of racemic mixtures. buchler-gmbh.com Quinine and its derivatives have been widely used as chiral selectors in various analytical techniques.

Quinine-based chiral stationary phases (CSPs) are extensively used in high-performance liquid chromatography (HPLC) for the separation of enantiomers of various acidic compounds, including N-derivatized amino acids. nih.govconicet.gov.arresearchgate.netnih.gov The enantioseparation is often based on electrostatic interactions between the protonated tertiary amine of the quinine selector and the anionic analytes. conicet.gov.ar The introduction of a carbamoyl (B1232498) group at the C9 hydroxyl position of quinine can significantly enhance its chiral recognition capabilities by providing additional sites for intermolecular interactions. nih.gov

Diastereomeric salt formation is another classic method for resolving racemates, and Quinine(1+) has a long history as a resolving agent for carboxylic acids. scielo.org.za The mechanism of resolution in these cases often relies on hydrogen bonding interactions. scielo.org.za For example, quinine has been successfully used to resolve racemic malic acid, yielding a quininium salt enriched in the D-malate anion. scielo.org.za

Furthermore, Quinine(1+) and its derivatives are employed as chiral solvating agents in NMR spectroscopy to determine the enantiomeric composition of chiral compounds like hydroxyphosphonates. researchgate.netwiley-vch.de

Table 2: Applications of Quinine(1+) in Chiral Recognition and Resolution

| Application | Technique | Types of Compounds Resolved/Recognized | Key Interaction Mechanisms | References |

| Chiral Selector | HPLC | N-derivatized amino acids, carboxylic acids, sulphonic acids | Electrostatic interactions, hydrogen bonding | buchler-gmbh.comnih.govconicet.gov.arresearchgate.netnih.gov |

| Resolving Agent | Diastereomeric Salt Crystallization | Carboxylic acids (e.g., malic acid, tartaric acid) | Hydrogen bonding, complementary binding sites | scielo.org.za |

| Chiral Solvating Agent | NMR Spectroscopy | Hydroxyphosphonates, N-trifluoroacetyl amino acids | Formation of diastereomeric complexes with distinct NMR signals | researchgate.netwiley-vch.de |

| Chiral Selector | Capillary Electrophoresis | N-protected amino acids | Electrostatic interactions, hydrogen bonding | uliege.be |

Influence of Protonation State on Stereochemical Dynamics

The protonation state of quinine significantly influences its stereochemical dynamics and interactions. The molecule has two basic nitrogen atoms: the quinuclidine nitrogen and the quinoline nitrogen. The first protonation occurs preferentially at the more basic quinuclidine nitrogen. researchgate.netscielo.br

Protonation of the quinuclidine nitrogen is a key step in certain acid-catalyzed reactions that lead to a loss of stereogenicity at C8 and C9. sci-hub.se This process involves the breaking of the bond between C8 and the quinuclidine nitrogen. sci-hub.se

The protonation state is also crucial for the role of Quinine(1+) in chiral recognition. In HPLC with quinine-based CSPs, the retention of acidic analytes is highly dependent on the pH of the mobile phase. conicet.gov.ar Maximum retention is often observed at a pH where the quinuclidine nitrogen is significantly protonated, facilitating strong electrostatic interactions with anionic analytes. conicet.gov.ar

Furthermore, the protonation state affects the binding of quinine to other molecules. For instance, studies on the interaction of quinine with DNA have shown that when the quinoline ring is also protonated (forming a dication), the molecule can intercalate into the DNA structure through π-stacking interactions. nih.gov The fluorescence properties of quinine are also dependent on its protonation state, with the dicationic species fluorescing at longer wavelengths than the monocationic form. uct.ac.za

Advanced Spectroscopic and Structural Elucidation of Quinine 1+

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the protonated species of quinine (B1679958). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) chemical shifts of Quinine(1+). magritek.commagritek.com

Protonation of the quinine molecule induces significant changes in the chemical shifts of neighboring nuclei. In the ¹H NMR spectrum, protons adjacent to the protonated nitrogen atoms experience a downfield shift due to the increased positive charge density. For instance, in a study using DMSO-d6 as the solvent, the aromatic protons H20 and H21 appeared as distinct doublets at 8.33 ppm and 7.59 ppm, respectively, with H20 being more downfield due to its proximity to the quinoline (B57606) nitrogen. magritek.com The methoxy (B1213986) group protons (H24) typically present as a sharp singlet. magritek.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignments, especially in the congested aliphatic region of the spectrum. magritek.comwisc.edu COSY experiments reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. magritek.com HMBC provides information on long-range (2-3 bond) proton-carbon correlations, which is vital for identifying quaternary carbons and piecing together the molecular framework. magritek.com For instance, HMBC can be used to connect different fragments of the molecule and assign quaternary carbons like C22. magritek.com The use of chiral shift reagents in NMR can also aid in the identification of different stereoisomers of quinine. google.com

Interactive Table: Preliminary ¹H NMR Peak Assignments for Quinine in DMSO-d6

| Atom | ¹H Chemical Shift (ppm) | Splitting Pattern | J-coupling (Hz) |

| H24 | 3.55 | s | - |

| H20 | 8.33 | d | 4.5 |

| H21 | 7.59 | d | 9.1 |

| H23 | 7.03 | dd | 9.1, 2.7 |

| H15 (tentative) | 4.6 | m | - |

Data sourced from Magritek Case Study and Nanalysis Corp. article. magritek.commagritek.com

X-ray Crystallography of Quinine Salts and Co-crystals

X-ray crystallography provides definitive three-dimensional structural information of molecules in the solid state. For Quinine(1+), this technique is applied to its various salts and co-crystals, offering insights into its conformation, stereochemistry, and intermolecular interactions. researchgate.netrsc.org

The formation of salts and co-crystals is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients. odu.edunih.gov In the case of quinine, which is a basic compound, it readily forms salts with various acids. rsc.org The crystal structures of these salts reveal that the quinuclidine (B89598) nitrogen is the primary site of protonation. This protonated nitrogen then acts as a hydrogen bond donor, forming interactions with the counter-ion. researchgate.net

For example, a study on a hybrid salt-cocrystal of quinine with p-coumaric acid revealed a monoclinic crystal system with the space group P21. researchgate.net The asymmetric unit contained a quininium cation, a p-coumarate anion, a neutral p-coumaric acid molecule, and solvent molecules (water and methanol). researchgate.net Similarly, the crystal structure of a diquinine salt of [fluoro(hydroxyphenylphosphinyl)methyl]phosphonic acid was determined to elucidate the absolute configuration of the anion. nih.gov These studies highlight the importance of hydrogen bonding and other non-covalent interactions in the crystal packing of Quinine(1+) salts. researchgate.netresearchgate.net

Interactive Table: Crystallographic Data for a Quinine(1+) p-Coumaric Acid Hybrid Salt–Cocrystal Solvate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.4061(4) |

| b (Å) | 26.232(2) |

| c (Å) | 10.9639(8) |

| β (°) | 103.707(2) |

Data sourced from a study on a hybrid salt–cocrystal solvate of p-coumaric acid and quinine. researchgate.net

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Conformational and Configurational Studies

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying the stereochemical and conformational aspects of chiral molecules like Quinine(1+). These techniques rely on the differential interaction of left and right circularly polarized light with a chiral sample. mgcub.ac.inlibretexts.org

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org For Quinine(1+), the CD spectrum is sensitive to the conformation of the molecule, particularly the relative orientation of the quinoline and quinuclidine ring systems. acs.org The electronic transitions of the quinoline chromophore give rise to characteristic CD bands. Changes in the CD spectrum upon protonation or interaction with other molecules can provide information about conformational changes. acs.org

ORD, on the other hand, measures the change in optical rotation with wavelength. mgcub.ac.in The ORD curve of a chiral molecule can be complex, especially in the region of an absorption band, where it gives rise to a phenomenon known as the Cotton effect. googleapis.com The sign and magnitude of the Cotton effect are related to the absolute configuration and conformation of the molecule. For Quinine(1+), ORD can be used to study its stereochemistry and how it changes under different conditions, such as pH. asm.org

Mass Spectrometry (MS) and Ion Mobility Spectrometry for Structural Characterization of Protonated Quinine Species

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of molecules. When coupled with techniques like ion mobility spectrometry (IMS), it becomes a powerful method for the structural characterization of gas-phase ions, including protonated quinine. nih.govresearchgate.netacs.org

In MS, quinine is typically ionized using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to produce the protonated molecule, [Quinine+H]⁺. nih.govacs.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, confirming its elemental formula (C₂₀H₂₅N₂O₂⁺). rsc.org Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor ion to generate a characteristic fragmentation pattern, which can be used for structural confirmation. researchgate.net

Ion mobility spectrometry separates ions based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field. nih.govresearchgate.net The resulting collision cross-section (CCS) is a measure of the ion's three-dimensional structure. nih.govresearchgate.net By comparing experimentally measured CCS values with those calculated for different theoretical conformers, it is possible to determine the most likely gas-phase structure of protonated quinine. nih.govacs.orgnih.gov Studies have shown that in the gas phase, quinine can exist in different conformations, and the site of protonation can vary. nih.govresearchgate.netacs.org Combining IM-MS with computational modeling has been instrumental in assigning the protonation sites and conformer geometries of protonated quinine. nih.govacs.orgnih.gov

Interactive Table: Mass Spectrometry Data for Protonated Quinine

| Parameter | Value | Technique |

| Formula | C₂₀H₂₄N₂O₂ | - |

| Exact Mass | 324.1838 | HRMS |

| Monoisotopic Mass | 324.1838 | HRMS |

| [M+H]⁺ m/z | 325.1911 | ESI-MS |

| Experimental DTCCS_N2 (Ų) | 175.6 - 182.9 | IM-MS |

Data compiled from various mass spectrometry and ion mobility spectrometry studies. nih.govresearchgate.netacs.orgnist.gov

Molecular Interactions and Binding Mechanisms of Quinine 1+

Non-Covalent Interactions with Model Biological Macromolecules

The study of non-covalent interactions between Quinine(1+) and model biological macromolecules such as DNA and proteins provides fundamental insights into its mechanism of action. Techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), NMR titration, and fluorescence quenching are instrumental in characterizing these interactions.

Binding Stoichiometry and Affinity Determination

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding interactions in solution, including binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). nih.gov Several studies have employed ITC to investigate the binding of Quinine(1+) to various macromolecules. For instance, the interaction of Quinine(1+) with the cocaine-binding aptamer has been extensively studied. ITC experiments revealed that the MN4 variant of the cocaine-binding aptamer binds Quinine(1+) with a significantly higher affinity than cocaine, approximately 30-40 times stronger. nih.govresearchgate.net

In one study, ITC was used to determine the binding affinity of Quinine(1+) to a new aptamer, Q1, with a reported dissociation constant (K_d) of 10 nM, indicating a very strong affinity. researchgate.net Another study using ITC showed that the binding of Quinine(1+) to the cocaine-binding aptamer is enthalpy-driven with an unfavorable entropy change. researchgate.net The binding of Quinine(1+) to modified aptamers has also been quantified using ITC, revealing how modifications to the aptamer structure can influence binding affinity and stoichiometry. rsc.org

Surface Plasmon Resonance (SPR) is another label-free technique for studying biomolecular interactions in real-time. nih.govjacksonimmuno.commdpi.com It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, and its binding partner (the analyte) flows over the surface. jacksonimmuno.comwashington.edu While specific SPR data for Quinine(1+) binding to model macromolecules is less prevalent in the provided search results, the technique is well-suited for determining binding kinetics (association and dissociation rate constants) and affinity. nih.govnih.gov

| Macromolecule | Dissociation Constant (K_d) | Reference |

|---|---|---|

| Cocaine-binding aptamer (MN4) | ~50-fold tighter than cocaine | oup.com |

| Aptamer Q1 | 10 nM | researchgate.net |

| Cocaine-binding aptamer | 30-40 times stronger than cocaine | nih.govresearchgate.net |

Elucidation of Binding Sites and Modes

NMR Titration is a high-resolution technique that provides detailed information about the binding site and conformational changes upon ligand binding. oup.com NMR studies on the interaction between Quinine(1+) and the cocaine-binding aptamer have shown that both quinine (B1679958) and cocaine bind at the same site on the aptamer. nih.govresearchgate.net For the MN19 variant, which has a shorter stem 1, NMR data confirmed that the aptamer is not fully folded in its free state but becomes folded upon binding to Quinine(1+). yorku.ca In contrast, the MN4 variant is pre-folded, and its three-way junction structure is retained upon Quinine(1+) binding. researchgate.net These studies demonstrate a ligand-induced structural switching mechanism for certain aptamer variants. nih.govresearchgate.net

Fluorescence Quenching is a widely used method to study the binding of ligands to proteins and other macromolecules. The intrinsic fluorescence of a molecule can be quenched upon interaction with a ligand. nih.govresearchgate.net The fluorescence of Quinine(1+) is known to be quenched in the presence of DNA, suggesting intercalation between the base pairs. nih.gov Studies have shown that at low concentrations, a slight reduction in fluorescence is observed, while at higher concentrations, a more significant decrease occurs. nih.gov The quenching of Quinine(1+) fluorescence by halide ions, particularly chloride, has also been well-documented and is a critical consideration in fluorescence-based binding assays. colostate.eduresearchgate.net

Ion Channel Modulation Mechanisms (in vitro, non-human channels)

Quinine(1+) is a broad-spectrum blocker of various ion channels, a property that has been investigated in several non-human in vitro systems. acs.org It affects many types of voltage-gated channels with varying potencies. physiology.org

Studies on isolated spiral ganglion neurons from rats revealed that quinine blocks both potassium (K+) and sodium (Na+) currents in a voltage-dependent manner, while calcium (Ca2+) currents remain relatively unaffected. physiology.org The half-inhibition concentration (IC50) for potassium currents was found to be around 10 μM, and for sodium currents, it was approximately 85 μM. physiology.org

In bovine heart mitochondria, Quinine(1+) was observed to block the mitochondrial ATP-regulated potassium (mitoKATP) channel in the micromolar concentration range. researchgate.net This inhibition was confirmed through 86Rb+ flux experiments and by observing that quinine inhibited the binding of a sulfonylurea derivative to the inner mitochondrial membrane, suggesting it acts on the mitochondrial sulfonylurea receptor. researchgate.net

Furthermore, in studies using Chinese hamster ovary (CHO) cells expressing different acid-sensing ion channels (ASICs), quinine was shown to potentiate the activity of ASIC1a and ASIC2a subunits. nih.gov It shifted the pH-dependent activation curve of these channels to less acidic values, indicating that intracellular alkalization by quinine enhances ASIC activity. nih.gov

| Ion Channel | Organism/System | IC50/Effect | Reference |

|---|---|---|---|

| Potassium (K+) Channels | Rat Spiral Ganglion Neurons | ~10 μM | physiology.org |

| Sodium (Na+) Channels | Rat Spiral Ganglion Neurons | ~85 μM | physiology.org |

| mitoKATP Channel | Bovine Heart Mitochondria | Blocked in micromolar range | researchgate.net |

| ASIC1a and ASIC2a | CHO Cells | Potentiated activity | nih.gov |

Molecular Recognition in Supramolecular Systems

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental concept in supramolecular chemistry. nih.govresearchgate.net Quinine(1+) has been utilized as a component in various supramolecular systems to study and achieve molecular recognition.

For example, the chiral recognition of 2-methoxy-2-(1-naphthyl)propionic acid has been investigated using a quinine carbamate-based chiral stationary phase. nih.gov NMR and FT-IR spectroscopy, along with X-ray crystallography, revealed that the recognition mechanism involves a combination of ion-pairing interactions and stereoselective hydrogen bonding. nih.gov

In another context, the complexation of Quinine(1+) with malic acid has been studied to understand chiral discrimination during diastereomeric salt formation. scielo.org.za The crystal structures of quininium malates showed that the resolution of racemic malic acid is reliant on hydrogen-bonded interactions. scielo.org.za

The formation of pseudorotaxanes, which are precursors to more complex supramolecular architectures like rotaxanes, has been explored with systems that, while not directly involving Quinine(1+), highlight the principles of host-guest chemistry that are applicable. beilstein-journals.org These studies often involve macrocyclic hosts like pillararenes that can encapsulate guest molecules, a process driven by interactions such as CH∙∙∙π and hydrogen bonds. beilstein-journals.org The principles of molecular recognition in these systems, focusing on size/shape complementarity and specific non-covalent interactions, are relevant to how Quinine(1+) could be recognized by or incorporated into other complex supramolecular assemblies. nankai.edu.cn

Computational Chemistry and in Silico Modeling of Quinine 1+

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of Quinine(1+). Central to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key indicators of a molecule's ability to donate or accept electrons.

Studies have calculated the HOMO and LUMO energies for quinine (B1679958), providing insights into its reactivity. One such study, using DFT at the B3LYP/6-311++G(d,p) level, reported a HOMO energy of -5.88 eV and a LUMO energy of -1.77 eV. scirp.org The resulting HOMO-LUMO energy gap of 4.12 eV suggests that quinine is a relatively reactive molecule. scirp.org Another study found a similar HOMO-LUMO gap of 4.42 eV. ajchem-b.com A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability. mdpi.comdntb.gov.ua

| Parameter | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO Energy | -5.88 | DFT (B3LYP/6-311++G(d,p)) | scirp.org |

| LUMO Energy | -1.77 | DFT (B3LYP/6-311++G(d,p)) | scirp.org |

| HOMO-LUMO Gap | 4.12 | DFT (B3LYP/6-311++G(d,p)) | scirp.org |

| HOMO-LUMO Gap | 4.42 | Not Specified | ajchem-b.com |

Molecular Docking Simulations with Proposed Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Quinine(1+), docking simulations have been employed to investigate its binding affinity and interaction patterns with various proposed molecular targets.

One area of investigation has been its potential interaction with proteins related to viral infections. A study docking quinine against the Angiotensin-Converting Enzyme 2 (ACE2) receptor, a key protein in SARS-CoV-2 entry, reported a strong binding affinity with a free energy of binding of -4.89 kcal/mol. japer.innih.govjaper.intandfonline.com The simulation showed that quinine interacts with the important Lys353 residue in the peptidase domain of the ACE2 receptor. japer.innih.govjaper.in Another study targeting the non-structural protein 12 (nsp12) of the coronavirus found a docking score of -6.14 Kcal/mol, indicating good binding affinity. biomedpharmajournal.org

Docking studies have also explored quinine's interaction with other enzymes. For instance, when docked against aldo-keto reductase 1B10 (AKR1B10), quinine exhibited significant inhibition, forming interactions with key residues like Tyr49, His111, and Trp112. plos.orgnih.gov Similarly, docking with caspase-3 revealed a binding energy of -18.96 kJ/mol, with interactions involving residues Arg207, Phe256, and Phe250. nih.gov Furthermore, research on connexin (Cx) channels has shown that quinine preferentially binds to Cx36 over Cx43, a finding supported by molecular mechanics generalized Born surface area (MM/GBSA) calculations. researchgate.net

| Protein Target | Binding Energy / Docking Score | Key Interacting Residues | Reference |

|---|---|---|---|

| ACE2 Receptor | -4.89 kcal/mol | Lys353, His34, Glu37 | japer.innih.govjaper.inresearchgate.net |

| Coronavirus nsp12 | -6.14 Kcal/mol | Not Specified | biomedpharmajournal.org |

| AKR1B10 | Not Specified | Tyr49, His111, Trp112 | plos.orgnih.gov |

| Caspase-3 | -18.96 kJ/mol | Arg207, Phe256, Phe250 | nih.gov |

| Plasmepsin-II | -206.28 Kcal/mol (for best analog) | Not Specified | researchgate.net |

| PfLDH (apoenzyme) | -7.0 kcal/mol | Not Specified | veterinaryworld.org |

Molecular Dynamics Simulations for Conformational Stability and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational stability of Quinine(1+) and the nature of its interactions with receptors over time. mdpi.com These simulations have been crucial in validating docking results and providing deeper insights into the stability of protein-ligand complexes. plos.orgnih.gov

One study investigated the encapsulation of quinine in biodegradable nanoparticles made of poly-(lactic acid) (PLA), poly-(glycolic acid) (PGA), and their copolymer (PLGA). nih.gov The 100 ns MD simulations showed that the quinine-polymer systems were extremely stable, particularly with the hydrophobic PLA, where quinine molecules remained strongly aggregated within the polymer core through π-stacking and hydrogen bond interactions. nih.gov In the PLGA copolymer, quinine was found to be homogeneously dispersed, indicating strong drug-polymer interactions that stabilize the drug within the carrier. nih.gov

In the context of protein-ligand interactions, 50-ns MD simulations demonstrated the stable binding of quinine in an allosteric site of the enzyme SIRT1. mdpi.com Another MD simulation study on the interaction of quinine with the CD44 protein showed that the binding at the active site is stable and does not disrupt the protein's backbone stability, with the root-mean-square deviation (RMSD) remaining well below 3.0Å over the simulation period. researchgate.net Furthermore, MD simulations have been used to investigate the interaction between protonated quinine and DNA, revealing that the quinoline (B57606) ring can weakly intercalate between DNA base pairs through t-shaped π-stacking, while the quinuclidine (B89598) headgroup interacts with the phosphate (B84403) backbone. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Purely Structural Correlation)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational methods used to correlate the chemical structure of compounds with their biological activity. These models help in understanding the essential structural features required for a molecule's function.

Several 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on derivatives of quinine. For instance, a study on novel triazole-quinine conjugates developed robust CoMFA and CoMSIA models with high cross-validated coefficients (Q²) of 0.61 and 0.76, respectively. researchgate.net These models, which also showed high predictive ability on a test set of molecules, help in identifying the key steric and electrostatic fields that influence the antimalarial activity of these compounds. researchgate.net Another QSAR study on quinine-based chiral stationary phases concluded that van der Waals and local electrostatic surface features are highly discriminating for enantioselective separation, while long-range electrostatic potentials are not. nih.gov

Pharmacophore modeling identifies the 3D arrangement of essential features a molecule must possess to exert a particular biological effect. researchgate.net A pharmacophore model for quinine has been described with the following features: a hydrophobic group, two aromatic rings, and two hydrogen bonds. researchgate.net This model provides a blueprint for designing new molecules with similar activity. Another pharmacophore model developed for tryptanthrin (B1681603) antimalarials was found to map well onto quinine, suggesting a similar mode of action related to targeting heme polymerase. researchgate.net Furthermore, a general pharmacophore model for drugs interacting with P-glycoprotein includes quinine as a substrate and inhibitor, highlighting its interaction with hydrophobic and hydrogen-bonding points in the protein's binding site. drugbank.com

| Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_test (Predictive) |

|---|---|---|---|

| CoMFA | 0.61 | 0.98 | 0.92 |

| CoMSIA | 0.76 | 0.95 | 0.85 |

Biosynthesis and Biotechnological Production of Quinine Precursors

Enzymatic Pathways in Cinchona Plant Species (Focus on Alkaloid Scaffold Biosynthesis)

The biosynthesis of quinine (B1679958) and other Cinchona alkaloids is a complex process that begins with the amino acid tryptophan and the monoterpenoid secologanin (B1681713). biorxiv.orgtaylorfrancis.com These precursors undergo a Pictet-Spengler condensation, a reaction catalyzed by the enzyme strictosidine (B192452) synthase (STR) , to form strictosidine . researchgate.netwikipedia.orgwikipedia.org This glucoalkaloid is a crucial intermediate, serving as the common precursor for a vast array of monoterpenoid indole (B1671886) alkaloids, including quinine. researchgate.netwikipedia.orgresearchgate.net

From strictosidine, the pathway to the quinoline (B57606) scaffold of quinine involves a series of enzymatic transformations. While the complete pathway is still under investigation, several key enzymes have been identified. acs.org Recent research has shed light on the early and late stages of quinine biosynthesis. acs.orgresearchgate.net For instance, a medium-chain alcohol dehydrogenase (CpDCS) and an esterase (CpDCE) have been found to convert the strictosidine aglycone into the biosynthetic intermediate dihydrocorynantheal. acs.orgresearchgate.netnih.gov

A pivotal and recently revised understanding of the pathway concerns the introduction of the methoxy (B1213986) group characteristic of quinine. biorxiv.orgd-nb.info It was long hypothesized that this occurred late in the synthesis. However, recent studies have demonstrated that the methoxylation occurs early, on the tryptamine (B22526) precursor, to form 5-methoxytryptamine. biorxiv.orgd-nb.info This discovery of an oxidase and a methyltransferase responsible for this early step has reshaped the understanding of the pathway, suggesting that parallel pathways exist for the formation of both methoxylated (like quinine) and non-methoxylated (like cinchonidine) alkaloids, driven by the substrate promiscuity of downstream enzymes. biorxiv.orgd-nb.info

The conversion of the indole ring of the strictosidine-derived intermediate into the quinoline structure is a critical and complex part of the pathway. turkjps.org This transformation leads to the formation of cinchonidinone (B1261326), a key branching point. turkjps.org Cinchonidinone can then be hydroxylated and subsequently methylated to form quininone (B45862), which is then reduced to quinine. turkjps.org Alternatively, cinchonidinone can be reduced to cinchonidine. turkjps.org

Key Enzymes in Quinine Biosynthesis:

| Enzyme | Function | Reference |

| Tryptophan Decarboxylase (TDC) | Catalyzes the conversion of tryptophan to tryptamine. | researchgate.netnih.govnih.gov |

| Strictosidine Synthase (STR) | Catalyzes the condensation of tryptamine and secologanin to form strictosidine. | researchgate.netwikipedia.orgresearchgate.net |

| Strictosidine β-D-Glucosidase (SGD) | Removes the glucose moiety from strictosidine to form the reactive aglycone. | researchgate.net |

| Medium-Chain Alcohol Dehydrogenase (CpDCS) | Involved in the reduction of the strictosidine aglycone. | acs.orgresearchgate.net |

| Esterase (CpDCE) | Acts on the strictosidine aglycone derivative. | acs.orgresearchgate.net |

| Tryptamine-5-hydroxylase (a Cytochrome P450) | Hydroxylates tryptamine, the first step in the formation of the methoxy group. | biorxiv.orgd-nb.info |

| O-methyltransferase (CpOMT1) | Methylates the hydroxyl group on the quinoline scaffold in the final steps. | acs.orgresearchgate.netnih.gov |

| Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH)-dependent Oxidoreductases | Catalyze the reduction of cinchonidinone and quininone to their respective alkaloids. | turkjps.org |

Genetic Engineering Approaches for Alkaloid Pathway Elucidation

The elucidation of the intricate biosynthetic pathway of quinine has been significantly advanced through genetic engineering and molecular biology techniques. researchgate.net These approaches have been instrumental in identifying and characterizing the genes and enzymes involved in the synthesis of Cinchona alkaloids. researchgate.net

One of the key strategies has been the use of transcriptomics, analyzing the RNA expressed in different tissues of Cinchona plants, such as roots, stems, and leaves. acs.orgresearchgate.net By correlating the expression levels of candidate genes with the accumulation of specific alkaloids in those tissues, researchers have been able to pinpoint genes likely involved in the biosynthetic pathway. acs.orgmpg.de

For instance, by searching RNA-seq data from Cinchona pubescens for orthologues of known monoterpene indole alkaloid (MIA) biosynthetic genes from other plant species, scientists successfully identified and cloned several genes encoding medium-chain alcohol dehydrogenases, esterases, cytochrome P450s, and O-methyltransferases. acs.orgmpg.de The function of these candidate genes was then confirmed through heterologous expression in organisms like E. coli or Saccharomyces cerevisiae, followed by enzymatic assays. acs.orgmpg.de

Another powerful technique has been the use of hairy root cultures of Cinchona species. nih.govresearchgate.net These cultures, induced by infection with Agrobacterium rhizogenes, can be genetically transformed to overexpress or suppress specific genes. taylorfrancis.com For example, hairy root cultures of Cinchona officinalis were genetically engineered to express cDNAs for tryptophan decarboxylase (TDC) and strictosidine synthase (STR) from Catharanthus roseus. nih.govresearchgate.net This resulted in a significant accumulation of their respective products, tryptamine and strictosidine, confirming their roles as precursors in the alkaloid pathway. nih.govresearchgate.net

Furthermore, the transient expression of candidate genes in Nicotiana benthamiana leaves has been employed to reconstitute parts of the biosynthetic pathway. biorxiv.orgd-nb.info This approach was crucial in demonstrating the early methoxylation of tryptamine, where the co-expression of a candidate oxidase and methyltransferase from C. pubescens led to the production of methoxylated and non-methoxylated alkaloid intermediates. biorxiv.orgd-nb.info

These genetic engineering approaches not only help in understanding the native biosynthetic pathway but also pave the way for metabolic engineering to enhance the production of desired alkaloids. biologydiscussion.comrsc.org The identification of rate-limiting steps and regulatory genes is a primary goal, which can then be targeted to increase the flux towards quinine production. researchgate.net

Impact of Genetic Engineering on Pathway Elucidation:

| Genetic Engineering Technique | Contribution to Quinine Pathway Elucidation | Key Findings | References |

| Transcriptomics (RNA-seq) | Identification of candidate genes involved in biosynthesis. | Discovery of CpDCS, CpDCE, and CpOMT1. | acs.orgresearchgate.netmpg.de |

| Heterologous Expression | Functional characterization of enzymes. | Confirmed the activity of newly discovered enzymes. | acs.orgmpg.de |

| Hairy Root Cultures | In vivo study of gene function and precursor accumulation. | Demonstrated the roles of TDC and STR in the pathway. | taylorfrancis.comnih.govresearchgate.net |

| Transient Expression in N. benthamiana | Reconstitution of biosynthetic steps. | Confirmed the early methoxylation of tryptamine. | biorxiv.orgd-nb.info |

Chemoenzymatic Synthesis Strategies for Quinine(1+) Intermediates

The chemical synthesis of quinine is a complex and challenging endeavor. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising alternative for the production of quinine and its intermediates. rsc.orgnih.gov This approach can lead to more efficient and stereoselective syntheses. rsc.org

A key focus of chemoenzymatic strategies is the synthesis of the quinoline core, a crucial structural motif of quinine. researchgate.net Researchers have explored the use of aldolases, such as trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), to catalyze the formation of substituted quinolines from readily available starting materials under mild conditions. researchgate.net

Enzymes can also be employed for the stereoselective synthesis of key chiral intermediates. For example, lipases are widely used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure building blocks. rsc.org This is particularly important for the synthesis of quinine, which has multiple stereocenters.

The discovery and characterization of enzymes from the quinine biosynthetic pathway, as discussed in the previous sections, opens up new possibilities for their application in chemoenzymatic synthesis. rsc.org For instance, the use of strictosidine synthase (STR) in vitro to condense tryptamine analogs with secologanin has been demonstrated to produce a variety of strictosidine analogs. frontiersin.org These analogs can then serve as starting points for the synthesis of novel alkaloid structures.

The ultimate goal is to develop multi-enzyme cascades that can mimic the plant's biosynthetic machinery in a controlled in vitro or in vivo system. rsc.org This could involve the heterologous expression of multiple biosynthetic genes in a microbial host, such as yeast or bacteria, to create a "cell factory" for the production of quinine precursors or even quinine itself. rsc.orgscribd.com While significant progress has been made in expressing parts of the pathway, achieving high yields of the final product remains a challenge. scribd.com

Examples of Chemoenzymatic Approaches:

| Enzymatic Step | Chemical Transformation | Target Intermediate/Product | Reference |

| Aldolase (NahE) catalyzed condensation | Reduction of nitro group | Substituted quinolines | researchgate.net |

| Lipase-mediated kinetic resolution | Further chemical transformations | Chiral building blocks | rsc.org |

| Strictosidine synthase (STR) catalyzed condensation | Intramolecular lactamization | Piperazino-indole alkaloids | rsc.org |

Environmental and Chemical Degradation Studies of Quinine 1+

Photolytic Degradation Pathways and Products (in vitro)

The photolytic degradation of Quinine(1+) is a crucial area of study, as the compound is known to be photosensitive. nih.gov Exposure to ultraviolet (UV) radiation can induce complex chemical transformations, leading to a variety of degradation products.

Studies have shown that when exposed to UV-A light, a standard solution of quinine (B1679958) can degrade by as much as 27.11% over an 8-hour period. japsonline.com The photolytic process is initiated by the absorption of photons, which excites the Quinine(1+) molecule to a higher energy state. This excited state can then undergo various reactions, including the generation of reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) radicals. researchgate.netresearchgate.net The generation of singlet oxygen occurs through energy transfer from the lowest excited triplet state of quinine to ground-state molecular oxygen. researchgate.net

The quantum yields of photosensitized singlet oxygen generation have been found to be dependent on the pH of the solution, with the singly protonated cation (QNH+) exhibiting a higher quantum yield than the neutral form (QN) or the doubly protonated cation (QNH22+). researchgate.net This suggests that the protonation state of the quinuclidine (B89598) nitrogen significantly influences the photophysical properties and subsequent degradation pathways. researchgate.net

The degradation of Quinine(1+) under UV irradiation results in changes to its chemical structure. For instance, ¹H NMR spectroscopy has revealed reductions in the signals from the quinoline (B57606) moiety and changes in the aliphatic signals, indicating structural modification. researchgate.net While some studies did not observe the formation of distinct degradation products under their specific experimental conditions, they did note a significant decrease in the concentration of the parent compound. japsonline.com Other research has pointed to the dissociation of the hydroxyl group at the C9 position as a potential degradation step. researchgate.net

The photolytic degradation of Quinine(1+) can proceed through multiple pathways, influenced by factors such as the wavelength of light, the presence of photosensitizers, and the chemical environment (e.g., pH, solvent). The primary degradation mechanisms involve the generation of ROS, which can then attack the Quinine(1+) molecule, leading to its transformation. nih.govresearchgate.net

Table 1: Photodegradation of Quinine under UV-A Light

| Sample | Degradation (%) after 8 hours | Reference |

|---|---|---|

| Quinine Standard | 27.11 ± 0.218 | japsonline.com |

| Nanoencapsulated Quinine (NC1QN) | 11.92 ± 0.508 | japsonline.com |

Oxidative and Hydrolytic Stability of Quinine(1+) in Chemical Systems

The stability of Quinine(1+) is also influenced by oxidative and hydrolytic conditions. The generation of reactive oxygen species during photolysis indicates that the compound is susceptible to oxidation. nih.govresearchgate.netresearchgate.net The redox activity of the quinone-quinoline structure can be influenced by the presence of metal ions. researchgate.net

Hydrolytic stability is another important factor, particularly in aqueous environments. While specific data on the hydrolytic degradation rates of Quinine(1+) is limited in the provided search results, the stability of the compound is known to be pH-dependent. researchgate.net The protonation state of the molecule, governed by the pKa values of the quinoline and quinuclidine nitrogens, will affect its reactivity and susceptibility to hydrolysis. The singly and doubly protonated forms of quinine (QNH+ and QNH22+) are prevalent in aqueous solutions depending on the pH. researchgate.net

Forced degradation studies, which are a standard part of evaluating new drug substances, often include testing under oxidative and hydrolytic stress conditions to understand the degradation pathways and to develop stability-indicating analytical methods. europa.eucanada.ca These studies help to identify potential degradants that may form under various storage and environmental conditions.

Analytical Methodologies for Degradation Product Identification

A variety of analytical techniques are employed to identify and quantify the degradation products of Quinine(1+). High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for monitoring the degradation of quinine. japsonline.comjapsonline.com HPLC methods can be validated to be linear, precise, and accurate for the quantitative determination of quinine and its degradation products. japsonline.com A typical HPLC method might use a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with the pH adjusted to be acidic. japsonline.com

For the structural elucidation of unknown degradation products, more sophisticated techniques are required. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying degradants by providing molecular weight and fragmentation information. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for characterizing degradation products. ¹H and ¹³C NMR can provide detailed information about the chemical structure of the molecules, allowing for the identification of changes in the quinine structure upon degradation. researchgate.netresearchgate.net In-situ light-coupled NMR spectroscopy has been used to monitor the photodegradation of quinine in real-time, observing changes in the NMR signals of both the parent compound and the emerging degradation products. researchgate.net

Table 2: Analytical Techniques for Quinine(1+) Degradation Studies

| Analytical Technique | Application | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of quinine and its degradation products. | japsonline.comjapsonline.com |

| Mass Spectrometry (MS) | Identification of degradation products by molecular weight and fragmentation. | researchgate.netacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of degradation products. | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What methodological steps are essential for synthesizing and characterizing Quinine(1+) in preclinical studies?

- Answer : Synthesis of Quinine(1+) requires rigorous experimental design, including:

-

Purification protocols : Use column chromatography or recrystallization, with purity verified via HPLC (≥98% purity threshold) .

-

Structural confirmation : Employ NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography to validate molecular identity .

-

Documentation : Adhere to journal guidelines for experimental reproducibility, including reagent sources, reaction conditions, and spectral data archiving .

Key Parameter Method Acceptance Criteria Purity HPLC ≥98% peak area Structural Confirmation NMR, MS Match reference spectra Yield Optimization DOE (Design of Experiments) ≥70% isolated yield

Q. How can researchers design in vitro assays to evaluate Quinine(1+)’s antimalarial efficacy?

- Answer :

- Quantitative framework : Use a PICOT structure (Population: Plasmodium falciparum cultures; Intervention: Quinine(1+) concentration gradients; Comparison: Control antimalarials; Outcome: IC₅₀ values; Time: 48–72 hr exposure) .

- Dose-response curves : Generate triplicate data points for statistical validity, and report uncertainties (e.g., SEM) .

- Ethical considerations : Follow biosafety protocols for parasite handling and validate results across multiple parasite strains .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities of Quinine(1+) to Plasmodium targets?

- Answer : Contradictions arise from methodological variability. Address via:

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on assay conditions (pH, temperature) and target isoforms .

- Molecular dynamics simulations : Model Quinine(1+)-target interactions under varying physiological conditions to identify confounding factors .

- Replication studies : Reproduce key experiments using standardized protocols (e.g., uniform buffer systems) .

Q. How should mixed-methods approaches integrate pharmacokinetic and transcriptomic data for Quinine(1+) toxicity profiling?

- Answer :

-

Quantitative component : Conduct LC-MS/MS pharmacokinetic studies in rodent models to quantify plasma half-life and tissue distribution .

-

Qualitative component : Perform RNA-seq on cardiomyocytes to identify dysregulated pathways, using thematic analysis for gene ontology clustering .

-

Triangulation : Cross-validate findings using statistical correlation (e.g., Pearson’s r between drug concentration and gene expression) .

Data Type Analysis Tool Integration Strategy Pharmacokinetic Non-compartmental analysis Correlation matrices Transcriptomic DESeq2 (RNA-seq) Pathway enrichment analysis

Q. What frameworks ensure ethical and novel research questions in Quinine(1+) resistance studies?

- Answer : Apply FINER criteria:

- Feasible : Access to clinical isolates with documented resistance phenotypes .

- Novel : Investigate epigenetic mechanisms (e.g., histone modification) in resistance evolution .

- Ethical : Partner with endemic-region labs for equitable data sharing .

Methodological Considerations

Q. How can researchers optimize HPLC protocols for Quinine(1+) quantification in biological matrices?

- Answer :

- Column selection : Use C18 reverse-phase columns with mobile phase (acetonitrile:phosphate buffer, pH 3.0) .

- Validation : Assess linearity (1–100 μg/mL), LOD/LOQ (0.5/1.5 μg/mL), and recovery rates (≥85%) .

- Bias mitigation : Randomize sample runs and blind analysts to treatment groups .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of Quinine(1+)?

- Answer :

- Non-linear regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism) .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

- Reporting : Include 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Data Presentation Standards

Q. How should researchers present conflicting data on Quinine(1+)’s cardiotoxicity mechanisms?

- Answer :

- Transparent reporting : Use summary tables to juxtapose findings, highlighting methodological disparities (e.g., patch-clamp vs. calcium imaging) .

- Discussion section : Propose hypotheses (e.g., off-target ion channel effects) and prioritize replication studies .

Q. What guidelines govern the ethical citation of prior work in Quinine(1+) research?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.